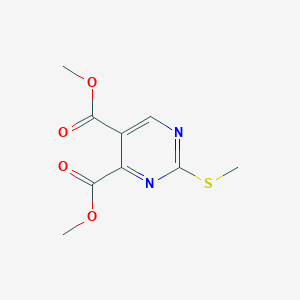
2-Bromo-1,3,5-triphenylbenzene
Vue d'ensemble
Description
2-Bromo-1,3,5-triphenylbenzene is a chemical compound with the molecular formula C24H17Br. It is also known as 2-bromo-1,3,5-trimethylbenzene . It can be used as a reactant for carbon-carbon bond formation and cleavage reactions .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,3,5-triphenylbenzene is characterized by a central benzene ring substituted with three phenyl groups and a bromine atom . The exact 3D structure may need to be determined using techniques such as X-ray diffraction .Applications De Recherche Scientifique
Photoluminescent Chemo-Sensor Platform
1,3,5-Triphenylbenzene, a closely related compound, has been used as a versatile photoluminescent chemo-sensor platform . It is a thermally and photochemically stable fluorescent platform with π-electron-rich characteristics . This property could potentially be shared by 2-Bromo-1,3,5-triphenylbenzene.
Detection of Polynitroaromatic Compounds
Supramolecular, discrete, triphenylbenzene-carbazole, covalent-organic framework, covalent-organic polymer, and conjugated polymer-based sensors have been developed for the selective detection of polynitroaromatic compounds . These include trinitrotoluene (TNT), dinitrotoluene (DNT), and picric acid (PA) .
Fluoride Ion Sensing
Tris-salicylaldimine Schiff bases have been synthesized for the selective sensing of fluoride ions through a fluorescence turn-on mechanism . This suggests that 2-Bromo-1,3,5-triphenylbenzene could also be used in similar applications.
Suzuki Reaction
2-Bromo-1,3,5-triisopropylbenzene, another related compound, is used in the Suzuki reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, which could potentially be applicable to 2-Bromo-1,3,5-triphenylbenzene.
Synthesis of Substituted Tetrahydrofurans
2-Bromo-1,3,5-triisopropylbenzene has been found to effect highly selective ring closures of homoallylic alcohols to substituted tetrahydrofurans . This suggests that 2-Bromo-1,3,5-triphenylbenzene could also be used in similar synthetic applications.
6. Development of Highly Selective and Sensitive Chemo-Sensors It is likely that it should be possible to develop other highly selective and sensitive chemo-sensors by incorporating 1,3,5-TPB as the fluorophore unit . This suggests that 2-Bromo-1,3,5-triphenylbenzene could also be used in the development of such sensors.
Mécanisme D'action
Target of Action
It’s structurally similar compound, 1,3,5-triphenylbenzene, has been used as a fluorescence signalling unit in chemosensors . These chemosensors are used for the selective detection of polynitroaromatic compounds and fluoride ions .
Mode of Action
1,3,5-triphenylbenzene, a related compound, is known to interact with its targets through fluorescence quenching and enhancement . This interaction results in changes in the fluorescence signal, which can be used to detect the presence of specific compounds .
Biochemical Pathways
The fluorescence signalling mechanism of 1,3,5-triphenylbenzene suggests that it may interact with biochemical pathways involving polynitroaromatic compounds and fluoride ions .
Pharmacokinetics
Its physical properties such as density (1278g/cm3), boiling point (4797ºC at 760 mmHg), and melting point (1280-1320°C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The fluorescence signalling mechanism of 1,3,5-triphenylbenzene suggests that it may cause changes in fluorescence signals in response to the presence of specific compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1,3,5-triphenylbenzene. It’s worth noting that 1,3,5-Triphenylbenzene is described as a thermally and photochemically stable fluorescent platform , suggesting that it may be resistant to environmental changes.
Propriétés
IUPAC Name |
2-bromo-1,3,5-triphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAGNDRJKSDTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303300 | |
| Record name | 2-bromo-1,3,5-triphenyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3,5-triphenylbenzene | |
CAS RN |
10368-73-7 | |
| Record name | 10368-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-1,3,5-triphenyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Bromo-5'-phenyl-1,1':3',1''-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)











